(R)-N-Methyl-1-phenyl-2-(Pyrrolidin-1-yl)ethanamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

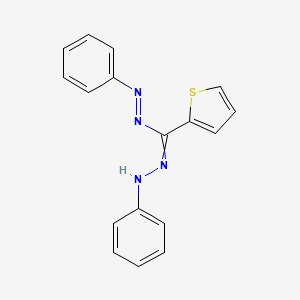

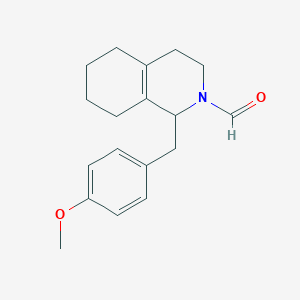

“®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The reaction conditions and yields can vary depending on the specific synthesis route .Molecular Structure Analysis

The molecular structure of “®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine” is characterized by the presence of a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, pyrrolidine-2,5-dione is a versatile scaffold that can be prepared by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .Wissenschaftliche Forschungsanwendungen

Synthese von N-(Pyridin-2-yl)amiden

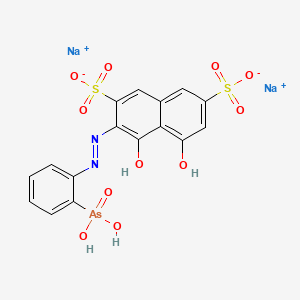

N-(Pyridin-2-yl)amide: werden aus α-Bromketonen und 2-Aminopyridinen synthetisiert, wobei Verbindungen wie (R)-N-Methyl-1-phenyl-2-(Pyrrolidin-1-yl)ethanamin als Zwischenprodukte dienen können {svg_1}. Diese Amide haben einen bedeutenden biologischen und therapeutischen Wert und dienen oft als Pharmakophore in verschiedenen Molekülen {svg_2}.

Entwicklung von 3-Bromimidazo[1,2-a]pyridinen

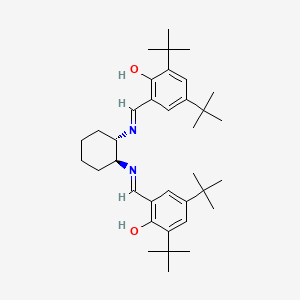

Die Verbindung wird in der chemodivergenten Synthese von 3-Bromimidazo[1,2-a]pyridinen verwendet, die über eine Eintopf-Tandem-Cyclisierung/Bromierung erhalten werden. Diese Strukturen haben vielseitige Anwendungen und könnten zu neuen pharmazeutischen Molekülen führen {svg_3}.

Antimikrobielle Anwendungen

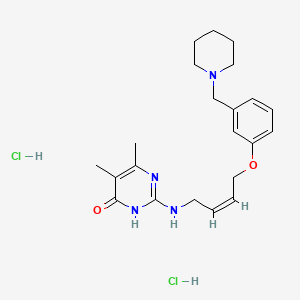

Pyrrolidinon-Derivate, die eng mit der fraglichen Verbindung verwandt sind, zeigen antimikrobielle Aktivität. Der Pyrrolidinon-Bestandteil ist ein wichtiger Pharmakophor bei der Gestaltung bioaktiver Agenzien mit antimikrobiellen Eigenschaften {svg_4}.

Krebsforschungsanwendungen

Die Pyrrolidinon- und Pyrrolon-Strukturen, die Teil des Gerüsts der Verbindung sind, werden bei der Synthese von Medikamenten mit Antitumoraktivität verwendet. Sie sind essentielle heterocyclische Pharmakophore, die ausgeprägte pharmazeutische Wirkungen induzieren {svg_5}.

Entzündungshemmende und Schmerzmittelforschung

Verbindungen, die Pyrrolidinon- und Pyrrolon-Fragmente enthalten, haben sich als entzündungshemmend und schmerzstillend erwiesen. Dies macht sie wertvoll für die Entwicklung neuer Behandlungen für Entzündungen und Schmerzmanagement {svg_6}.

Antidepressive und Antiepileptische Wirkungen

Das Vorhandensein eines Pyrrolidinon-Fragments in Medikamenten deutet auf erhebliche Aufmerksamkeit bei der Entwicklung neuer Methoden für deren Synthese hin, insbesondere für deren antidepressive und antikonvulsive Wirkungen {svg_7}.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine” and related compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to influence the compound’s biological activity .

Eigenschaften

IUPAC Name |

(1R)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINZYRWMDNKTBY-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CN1CCCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136329-39-0 |

Source

|

| Record name | (αR)-N-Methyl-α-phenyl-1-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136329-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)